molecular formula C24H27N3O B3716109 4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine

4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine

Cat. No.: B3716109
M. Wt: 373.5 g/mol
InChI Key: KPRNJULVZFYYSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions:

    Piperidine Ring Introduction: The 4-methylpiperidin-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions to form dihydro derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of 4-(4-formylphenyl)-6-(4-carboxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine.

    Reduction: Formation of 4-(4-methoxycyclohexyl)-6-(4-methylcyclohexyl)-2-(4-methylpiperidin-1-yl)pyrimidine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-6-phenyl-2-(4-methylpiperidin-1-yl)pyrimidine
  • 4-(4-Methylphenyl)-6-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
  • 4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-piperidin-1-ylpyrimidine

Uniqueness

4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic rings, along with the piperidine moiety, can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-17-4-6-19(7-5-17)22-16-23(20-8-10-21(28-3)11-9-20)26-24(25-22)27-14-12-18(2)13-15-27/h4-11,16,18H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRNJULVZFYYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(4-Methoxyphenyl)-6-(4-methylphenyl)-2-(4-methylpiperidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.